molecular formula C17H25NO4 B7077210 5-acetyl-N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)furan-2-carboxamide

5-acetyl-N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)furan-2-carboxamide

Cat. No.: B7077210
M. Wt: 307.4 g/mol
InChI Key: NYYBIDFLNZMDFP-UHFFFAOYSA-N
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Description

5-Acetyl-N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)furan-2-carboxamide is a synthetic organic compound characterized by a furan ring substituted with an acetyl group and a carboxamide group attached to a cyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Cyclobutyl Moiety: The cyclobutyl ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Attachment of the Cyclobutyl Moiety to the Furan Ring: This step involves the formation of an amide bond between the furan ring and the cyclobutyl moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups in the acetyl and carboxamide moieties can be reduced to alcohols or amines.

    Substitution: The methoxy group on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor ligands. The presence of the furan ring and the cyclobutyl moiety may impart unique binding properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets in novel ways, possibly leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-acetyl-N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The furan ring and the cyclobutyl moiety could play a crucial role in binding to these targets, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Acetylfuran-2-carboxamide: Lacks the cyclobutyl moiety, which may result in different biological activity.

    N-(2,2-Diethyl-3-methoxy-4-methylcyclobutyl)furan-2-carboxamide: Lacks the acetyl group, which could affect its reactivity and binding properties.

Uniqueness

The combination of the furan ring, acetyl group, and cyclobutyl moiety in 5-acetyl-N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)furan-2-carboxamide makes it unique. This structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-acetyl-N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-6-17(7-2)14(10(3)15(17)21-5)18-16(20)13-9-8-12(22-13)11(4)19/h8-10,14-15H,6-7H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYBIDFLNZMDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C(C1OC)C)NC(=O)C2=CC=C(O2)C(=O)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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